6-Methyl-2-phenylchroman
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Overview
Description
6-Methyl-2-phenylchroman is a heterocyclic compound belonging to the chroman family. It is characterized by a chroman ring system substituted with a methyl group at the 6th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylchroman typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenyl-3-buten-2-ol in the presence of an acid catalyst. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-phenylchroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.
Major Products:
Oxidation: Chromanones and chromones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromans depending on the electrophile used.
Scientific Research Applications
6-Methyl-2-phenylchroman has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: This compound exhibits potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylchroman involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. This activation leads to increased glucose uptake and insulin secretion, making it a potential candidate for antidiabetic drug development .
Comparison with Similar Compounds
Chroman-4-one: Lacks the phenyl group at the 2nd position but shares the chroman ring system.
6-Hydroxy-2-phenylchroman: Similar structure with a hydroxyl group at the 6th position instead of a methyl group.
2-Phenylchroman: Lacks the methyl group at the 6th position.
Uniqueness: 6-Methyl-2-phenylchroman is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methyl and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
5689-37-2 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-methyl-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3 |
InChI Key |
NPTFYGOMFVUHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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